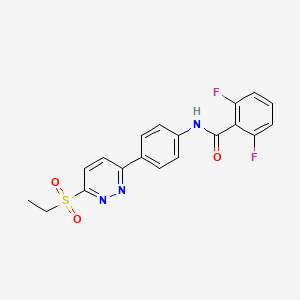
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide” is an organic compound that contains a pyridazine ring, which is a type of nitrogen-containing heterocycle . It also contains a benzamide group and an ethylsulfonyl group. The molecular formula is C19H17N3O3S, and the molecular weight is 367.42.
Molecular Structure Analysis
The compound contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. This ring is connected to a phenyl ring through a nitrogen atom, forming an amide linkage with a benzamide group. The benzamide group is substituted with two fluorine atoms.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the amide group or the aromatic rings .Aplicaciones Científicas De Investigación
Radiotracer Development
Compounds with structures similar to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide have been investigated for their potential as radiotracers. For instance, radiolabeled nonpeptide angiotensin II antagonists have been developed for imaging angiotensin II AT1 receptors, demonstrating the utility of these compounds in biomedical imaging and diagnostics (Hamill et al., 1996).
Antimicrobial Activity
Novel heterocyclic compounds incorporating sulfamoyl moieties have shown promising results as antimicrobial agents. This suggests that N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide and similar compounds could be explored for their antimicrobial properties, potentially leading to the development of new antibacterial and antifungal agents (Darwish et al., 2014).
Solubility and Drug Delivery
The solubility and thermodynamic properties of pyridazinone derivatives have been studied extensively, highlighting the challenges associated with the poor aqueous solubility and toxicity of these compounds. Such studies are crucial for improving drug delivery systems and enhancing the bioavailability of pharmaceutical agents (Imran et al., 2017).
Drug Repurposing for COVID-19
Antimalarial sulfonamides have been theoretically investigated for their potential utility as COVID-19 drugs, utilizing computational calculations and molecular docking studies. This research avenue suggests that compounds like N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide might be repurposed for treating emerging diseases, thus contributing to the rapid development of therapeutic options (Fahim & Ismael, 2021).
Synthesis and Chemical Properties
The synthesis and characterization of new chemical entities bearing the sulfonamido moiety indicate the versatility of these compounds in medicinal chemistry and drug design. Such studies underscore the importance of understanding the chemical properties of sulfonamide-based compounds for the development of novel therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that pyridazine derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It’s worth noting that pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of physiological effects .
Result of Action
Pyridazine derivatives have been demonstrated to possess a variety of biological properties .
Propiedades
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O3S/c1-2-28(26,27)17-11-10-16(23-24-17)12-6-8-13(9-7-12)22-19(25)18-14(20)4-3-5-15(18)21/h3-11H,2H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTBHHGNILHAJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,6-difluorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895592.png)
![4-chlorophenyl (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}propanoate](/img/structure/B2895593.png)
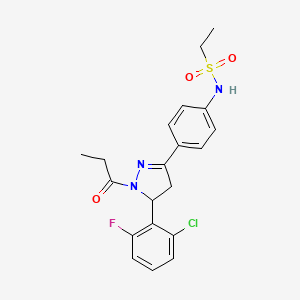

![N1-benzhydryl-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2895601.png)
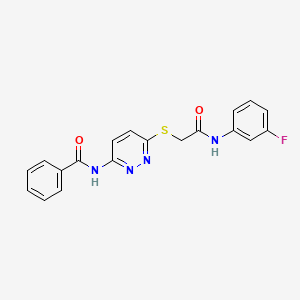
![2-Chloro-N-cyclopropyl-N-[(4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2895604.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2895605.png)
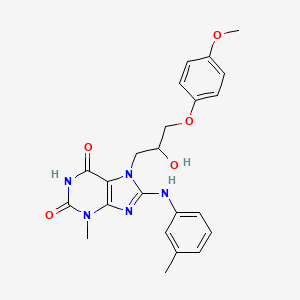

![3-Methyl-7-[(3-nitrophenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2895609.png)
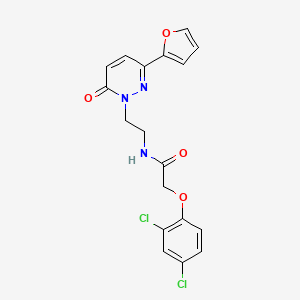
![4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2895613.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2895614.png)